ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate
Overview
Description
The compound you mentioned contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the components of DNA and is used in many pharmaceuticals and drugs .
Synthesis Analysis
Pyrrole can be synthesized using several methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid or base to yield a pyrrole .
Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The fifth member of the ring is a nitrogen atom .
Chemical Reactions Analysis
Pyrrole is known to undergo several chemical reactions. It can act as a nucleophile with electrophiles attacking the α-carbon atoms, which are adjacent to the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrrole, it is a colorless volatile liquid at room temperature .
Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have explored the synthesis of various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, indicating the potential for diverse structural analogs of the compound . For instance, the Curtius rearrangement of 2-acylazido-3(1H-pyrrol-1-yl)thieno[2,3-b]pyridines led to the formation of complex pyrrolopyrazinones, showcasing the compound's utility in synthetic organic chemistry (Kaigorodova et al., 2004).
Heterocyclic Chemistry
- The compound has been utilized in the synthesis of new fused pyrazines, highlighting its role in developing heterocyclic compounds with potential applications in pharmaceuticals and material science (El-Kashef et al., 2000).
Medicinal Chemistry
- In medicinal chemistry, derivatives of thieno[2,3-b]pyrroles, which are structurally similar to the compound , have been synthesized and analyzed for their potential applications. For example, reactions of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid led to the formation of thieno[2,3-b]pyrrole-2-carboxylic acids, which may have implications in drug discovery (Grozav et al., 2019).
Photophysical Properties
- The photophysical properties of related compounds, such as 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, have been investigated, suggesting potential applications in material science and optoelectronics (Ershov et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-2-17-14(16)12-10-5-8-18-9-11(10)19-13(12)15-6-3-4-7-15/h3-4,6-7H,2,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJATMXRHASUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCSC2)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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